molecular formula C11H6F3NO3 B7460775 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide

2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide

Cat. No. B7460775
M. Wt: 257.16 g/mol
InChI Key: UBMJGZUGMNOPDI-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide, also known as TFAOCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFAOCA is a versatile compound that has been synthesized using various methods and has been studied for its potential applications in several fields.

Mechanism of Action

2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide inhibits protein kinases by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of target proteins. The inhibition of protein kinases by 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide has also been shown to have low toxicity, making it a safe compound to work with. However, 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide has limitations in terms of its solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for research on 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide. One potential area of study is the development of 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide-based inhibitors for specific protein kinases involved in various diseases. Another area of research is the investigation of 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide's potential as an anti-inflammatory agent in animal models of inflammation. Additionally, further studies are needed to explore the pharmacokinetics and pharmacodynamics of 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide in vivo to better understand its potential clinical applications.

Synthesis Methods

2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide can be synthesized using various methods, including the reaction of 2-oxochromene-6-carboxylic acid with 2-amino-2,2,2-trifluoroacetamide in the presence of a coupling agent such as EDCI or DCC. The reaction yields 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide as a white crystalline solid, which can be further purified using recrystallization techniques.

Scientific Research Applications

2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide has been explored as a potential inhibitor of protein kinases, which are enzymes involved in various cellular processes. 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide has also been studied for its anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)10(17)15-7-2-3-8-6(5-7)1-4-9(16)18-8/h1-5H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMJGZUGMNOPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide

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